BenchChemオンラインストアへようこそ!

Veradoline hydrochloride

Cardiac pharmacology Kappa opioid receptor Inotropic activity

Veradoline hydrochloride, also identified by the development code PR 870-714A and UNII 5DFE29V8B0 , is a synthetic benzenamine-derived analgesic agent classified as a kappa opioid receptor (KOR) agonist. Unlike mu-opioid receptor (MOR) agonists (e.g., morphine) or non-steroidal anti-inflammatory drugs (NSAIDs), its primary mechanism of action is mediated through KOR activation, with reported positive inotropic effects on the electrically stimulated left atrium.

Molecular Formula C20H28Cl2N2O2
Molecular Weight 399.4 g/mol
CAS No. 76448-47-0
Cat. No. B1622198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVeradoline hydrochloride
CAS76448-47-0
Molecular FormulaC20H28Cl2N2O2
Molecular Weight399.4 g/mol
Structural Identifiers
SMILESCC1C2=CC(=C(C=C2CCN1CCC3=CC=C(C=C3)N)OC)OC.Cl.Cl
InChIInChI=1S/C20H26N2O2.2ClH/c1-14-18-13-20(24-3)19(23-2)12-16(18)9-11-22(14)10-8-15-4-6-17(21)7-5-15;;/h4-7,12-14H,8-11,21H2,1-3H3;2*1H
InChIKeyCCHPWFRRLJQTDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Veradoline Hydrochloride (CAS 76448-47-0): A Kappa Opioid Receptor Agonist for Analgesic Research


Veradoline hydrochloride, also identified by the development code PR 870-714A and UNII 5DFE29V8B0 , is a synthetic benzenamine-derived analgesic agent classified as a kappa opioid receptor (KOR) agonist . Unlike mu-opioid receptor (MOR) agonists (e.g., morphine) or non-steroidal anti-inflammatory drugs (NSAIDs), its primary mechanism of action is mediated through KOR activation, with reported positive inotropic effects on the electrically stimulated left atrium . The compound exists as a dihydrochloride salt with molecular formula C20H28Cl2N2O2 and molecular weight 399.35 g/mol . Originally assigned an International Nonproprietary Name (INN) in 1982 , Veradoline remains a preclinical research tool not approved for clinical use.

Why In-Class Kappa Agonists Cannot Substitute for Veradoline Hydrochloride


Categorical assertions that kappa opioid receptor agonists are functionally interchangeable are not supported by evidence: while all KOR agonists share a common receptor target, their divergent intrinsic efficacy, receptor binding kinetics, and off-target profiles produce distinct pharmacological signatures . Veradoline hydrochloride is distinguished within the KOR class by its reported positive inotropic cardiac profile , which contrasts sharply with the negative inotropic effects documented for prototypical arylacetamide KOR agonists such as U-50488 . Furthermore, Veradoline's unique tetrahydroisoquinoline core scaffold differentiates it structurally from arylacetamide-class KOR agonists (e.g., U-50488, spiradoline, ICI 199441) , precluding reliable extrapolation of potency, selectivity, or pharmacokinetic properties and necessitating its specific procurement for research continuity.

Quantitative Differentiation Evidence for Veradoline Hydrochloride vs. Kappa Opioid Comparators


Positive vs. Negative Inotropic Cardiac Profile: Veradoline Differentiates from U-50488 in Electrically Stimulated Left Atrium

Veradoline hydrochloride demonstrates positive inotropic effects on the electrically stimulated left atrium , a cardiac action that is directionally opposite to the negative inotropic effect exerted by the arylacetamide KOR agonist U-50488 in the same tissue preparation. U-50488 produces a significant and immediate negative inotropic effect in the guinea pig left atrium that reaches steady state within 10 minutes and is reversible by the selective KOR antagonist norBNI (1 μmol/L) . This qualitative divergence in cardiac contractility modulation represents a functionally salient differentiator for Veradoline versus arylacetamide-class KOR agonists [REFS-1, REFS-2].

Cardiac pharmacology Kappa opioid receptor Inotropic activity

Tetrahydroisoquinoline Core Scaffold: Structural Differentiation from Arylacetamide KOR Agonists for Distinct Pharmacophore Exploration

Veradoline is built upon a 1,2,3,4-tetrahydroisoquinoline core bearing 6,7-dimethoxy substituents and an N-phenethyl linkage terminating in a primary aniline , a scaffold markedly distinct from the arylacetamide chemotype shared by U-50488, spiradoline, and ICI 199441 . This structural divergence means Veradoline cannot be considered a direct analog of arylacetamide KOR agonists; its tetrahydroisoquinoline-based pharmacophore defines a separate chemical series within the broader KOR agonist class [REFS-1, REFS-2]. Spiradoline and ICI 199441, both arylacetamides, exhibit high KOR affinity (Ki = 8.6 nM and IC50 = 6.9 nM, respectively, in guinea pig brain membranes) [REFS-3, REFS-4], whereas quantitative KOR binding affinity data for Veradoline remain absent from the open primary literature.

Medicinal chemistry Opioid pharmacophore Tetrahydroisoquinoline scaffold

Behavioral Pharmacology Profile: Mammalian Locomotor, Rearing, and Grooming Modulation at the Class Level

Veradoline hydrochloride, consistent with its KOR agonist mechanism, affects mammalian behavior including locomotion, rearing, and grooming . KOR activation is known to produce distinct behavioral effects (e.g., locomotor suppression, conditioned place aversion) that differ qualitatively from MOR-mediated effects (e.g., hyperlocomotion, conditioned place preference) . While quantitative dose–response behavioral data for Veradoline are not publicly available, spiradoline (a comparator KOR agonist) has been shown to generalize to U-50488 in drug discrimination assays at doses of 0.3–3.0 mg/kg, with maximal 68% naltrexone-appropriate responding , demonstrating KOR-mediated discriminative stimulus effects. The behavioral profile of Veradoline as a KOR agonist provides class-level differentiation from MOR agonists and NSAIDs, but the absence of direct head-to-head behavioral data with quantitative ethological endpoints for Veradoline limits the strength of this evidence dimension.

Behavioral pharmacology Kappa opioid agonist Locomotor activity

Veradoline Hydrochloride Application Scenarios for Research and Industrial Procurement


Cardiac Pharmacology: Investigating KOR-Mediated Positive Inotropic Signaling in Isolated Atrial Preparations

Veradoline hydrochloride is uniquely suited for ex vivo cardiac studies requiring a KOR agonist that produces positive—rather than negative—inotropic modulation . Unlike U-50488, which elicits a pronounced negative inotropic effect quantifiable as a decrease in contractile force in the guinea pig left atrium (reaching steady state within 10 minutes and fully blocked by norBNI at 1 μmol/L) , Veradoline's positive inotropic profile enables dissection of KOR-mediated contractility enhancement pathways. Its use may elucidate context-dependent KOR signaling cascades relevant to cardiac physiology and pathology.

Medicinal Chemistry and Pharmacophore Diversification: Expanding KOR Agonist Chemical Space Beyond Arylacetamide Scaffolds

The tetrahydroisoquinoline core of Veradoline hydrochloride represents a structurally distinct chemotype within the KOR agonist landscape. Most extensively characterized KOR agonists—including U-50488, spiradoline (Ki = 8.6 nM for KOR), and ICI 199441 (IC50 = 6.9 nM for KOR)—belong to the arylacetamide series [REFS-3, REFS-4]. Veradoline provides medicinal chemists with a scaffold-diverse starting point for SAR exploration, analog synthesis, and patent circumvention strategies. Its unique N-(4-aminophenethyl)-tetrahydroisoquinoline architecture enables exploration of non-arylacetamide KOR pharmacophores.

Behavioral Neuroscience: Probing KOR-Mediated Locomotor and Affective Modulation with a Structurally Distinct Probe

Veradoline hydrochloride serves as a complementary KOR agonist probe for behavioral studies alongside arylacetamide tools such as spiradoline . While spiradoline has been characterized in rhesus monkey drug discrimination assays (0.3–3.0 mg/kg dose range, maximal 68% naltrexone-appropriate responding) , Veradoline offers a tetrahydroisoquinoline-based alternative for studies investigating the relationship between chemical scaffold and behavioral selectivity. Its reported effects on locomotion, rearing, and grooming support its utility as a behavioral pharmacology tool.

Reference Standard Procurement: Ensuring Continuity in Ongoing KOR Research Programs

Veradoline hydrochloride (CAS 76448-47-0), also catalogued under the development code PR 870-714A , is an INN-assigned compound that may be required as a reference standard in established preclinical research workflows. Its distinct molecular identity—C20H28Cl2N2O2, molecular weight 399.35 g/mol, PSA 47.72 Ų—precludes substitution with other KOR agonists without altering experimental outcomes. Procurement ensures batch-to-batch consistency and traceability for reproducible research.

Quote Request

Request a Quote for Veradoline hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.